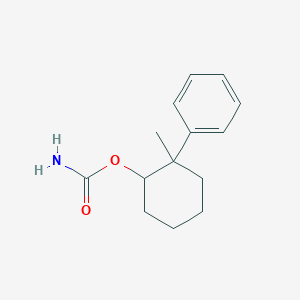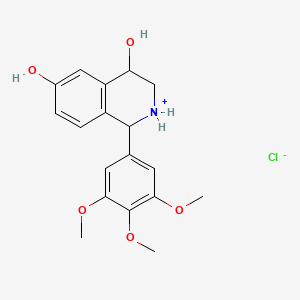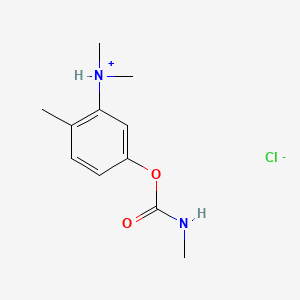![molecular formula C22H17N3O3 B13768635 [[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate CAS No. 7702-83-2](/img/structure/B13768635.png)
[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) is a complex organic compound with the molecular formula C22H17N3O3 and a molecular weight of 371.3887 g/mol. This compound is characterized by its intricate structure, which includes a benzene ring, a methoxy group, and a cyano group, among other functional groups.
Métodos De Preparación
The synthesis of BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as nitration, reduction, and cyclization. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or biochemical studies.
Comparación Con Compuestos Similares
Similar compounds to BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) include:
- p-Methoxybenzeneacetonitrile
- p-Methoxybenzyl cyanide
- p-Methoxyphenylacetonitrile
- 4-Methoxyphenylacetic acid nitrile
- p-Anisylacetonitrile
- Anisylacetonitrile
These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications .
Propiedades
Número CAS |
7702-83-2 |
|---|---|
Fórmula molecular |
C22H17N3O3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C22H17N3O3/c1-27-20-13-9-17(10-14-20)21(15-23)16-7-11-19(12-8-16)25-28-22(26)24-18-5-3-2-4-6-18/h2-14H,1H3,(H,24,26) |
Clave InChI |
RCBHORXWXMEGKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C2C=CC(=NOC(=O)NC3=CC=CC=C3)C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


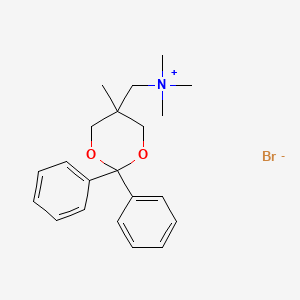
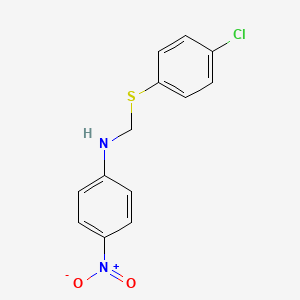
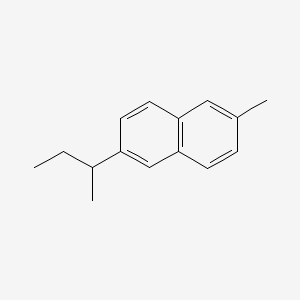
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
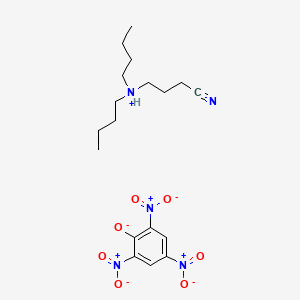

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

